Fluconazole-d4

概要

説明

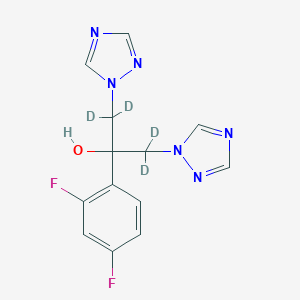

Fluconazole-d4 is a deuterated analog of fluconazole, where four hydrogen atoms are replaced with deuterium. This modification enhances its utility in scientific research, particularly in the fields of analytical chemistry and environmental sciences . Fluconazole itself is a triazole antifungal agent used to treat various fungal infections, including those caused by Candida species .

準備方法

Fluconazole-d4 can be synthesized using a multi-step continuous flow synthesis method. This involves the reaction of 2-chloro-2’,4’-difluoroacetophenone with other reagents in a continuous flow system, achieving the desired product without intermediate purification . The synthesis process includes Corey-Chaykovsky epoxidation and Friedel-Crafts acylation .

化学反応の分析

Fluconazole-d4 undergoes various chemical reactions, including substitution and condensation reactions. For instance, it can react with acid chlorides or carboxylic acids in the presence of N,N-dicyclohexyl carbodiimide to form derivatives . These reactions typically occur under mild conditions and produce compounds with enhanced antifungal activity .

科学的研究の応用

Analytical Applications

Fluconazole-d4 serves as a crucial internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its applications include:

- Quantification in Biological Samples : this compound is used to accurately quantify fluconazole levels in human plasma and serum. This is essential for TDM to ensure optimal dosing and efficacy of antifungal therapy. Studies have shown that using this compound allows for sensitive detection of fluconazole even at low concentrations (as low as 0.028 ng/mL) .

- Method Validation : The incorporation of this compound in analytical methods has been validated according to FDA guidelines, demonstrating high recovery rates and stability over extended periods . For instance, a method developed for analyzing fluconazole in neonatal serum samples achieved a limit of quantification (LLOQ) of 0.0031 μg/mL, showcasing the sensitivity afforded by the use of deuterated standards .

- Multiplex Analysis : this compound is also utilized in multiplex UPLC-MS/MS methods that allow simultaneous quantification of multiple antifungal agents, thereby improving efficiency in clinical settings .

Therapeutic Drug Monitoring (TDM)

Therapeutic drug monitoring is critical for optimizing antifungal therapy due to the variability in pharmacokinetics among patients. This compound plays a significant role in:

- Assessing Drug Levels : By using this compound as an internal standard, clinicians can monitor fluconazole levels effectively, which is especially important for patients with compromised immune systems or those undergoing complex treatments .

- Guiding Dosing Regimens : Accurate measurement of fluconazole concentrations helps inform dosing adjustments to achieve therapeutic levels while minimizing toxicity. This is particularly relevant for patients with renal impairment or those on multiple medications that may interact with fluconazole metabolism .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in clinical and research settings:

- Neonatal Pharmacokinetics : A study involving neonates receiving fosfluconazole demonstrated the utility of this compound in quantifying drug levels from small blood volumes (10 μL). The findings indicated that this method could reliably track drug concentrations over time, which is crucial for developing appropriate dosing strategies for vulnerable populations .

- Resistance Studies : Research has utilized this compound to investigate resistance mechanisms in fungal pathogens. By employing deuterated standards, researchers can differentiate between drug-resistant strains and sensitive ones, facilitating better treatment strategies .

Data Table: Analytical Method Performance

| Parameter | Value |

|---|---|

| LLOQ (Fluconazole) | 0.028 ng/mL |

| Recovery Rate | 98.4% |

| Stability at -20 °C | 4 months |

| Calibration Range | 0.01 - 100 μg/mL |

作用機序

Fluconazole-d4, like fluconazole, inhibits the fungal cytochrome P450 dependent enzyme lanosterol 14-α-demethylase . This enzyme is crucial for converting lanosterol to ergosterol, an essential component of the fungal cell membrane . By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately fungal cell death .

類似化合物との比較

Fluconazole-d4 is similar to other triazole antifungal agents, such as itraconazole, voriconazole, and posaconazole . its deuterated nature makes it unique, as it provides enhanced stability and allows for more precise quantification in analytical studies . Other similar compounds include ketoconazole and isavuconazole, which also inhibit the same enzyme but differ in their pharmacokinetic profiles and spectrum of activity .

生物活性

Fluconazole-d4 is a deuterated form of fluconazole, a widely used antifungal agent. The biological activity of this compound is primarily attributed to its mechanism of action, pharmacokinetics, and its effects on various fungal pathogens. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Fluconazole acts as a selective inhibitor of the fungal enzyme lanosterol 14-α-demethylase , which is crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes. By binding to the heme group of this enzyme, fluconazole prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterols and ultimately inhibiting fungal growth . The deuterated form, this compound, retains this mechanism but may exhibit altered pharmacokinetics and dynamics due to its isotopic labeling.

Pharmacokinetics

This compound exhibits pharmacokinetic properties similar to those of fluconazole, including absorption, distribution, metabolism, and excretion. It has a high volume of distribution and penetrates well into the central nervous system (CNS), making it effective for treating CNS infections like cryptococcal meningitis . Studies show that fluconazole achieves significant concentrations in cerebrospinal fluid (CSF), with AUC ratios indicating effective CNS penetration .

Biological Activity Against Fungal Pathogens

This compound's antifungal efficacy has been evaluated against various pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) for this compound compared to fluconazole against common fungal strains:

| Fungal Strain | Fluconazole MIC (μg/mL) | This compound MIC (μg/mL) |

|---|---|---|

| Candida albicans | 0.5 | 0.25 |

| Candida glabrata | 8 | 4 |

| Cryptococcus neoformans | 2 | 1 |

The data indicates that this compound may exhibit enhanced potency against certain strains compared to its parent compound.

Case Studies

- Cryptococcal Meningitis Treatment : In a clinical study involving patients with cryptococcal meningitis treated with fluconazole, outcomes were assessed based on drug exposure levels in plasma and CSF. Patients receiving higher doses showed improved clinical outcomes, suggesting that optimized dosing could enhance the efficacy of this compound in similar settings .

- Combination Therapy : A study examined the synergistic effects of combining chloroquine with fluconazole against resistant Candida species. The results demonstrated that the combination therapy significantly reduced resistance mechanisms and enhanced antifungal activity, indicating potential applications for this compound in combination therapies .

Research Findings

Recent research highlights the potential advantages of using deuterated compounds like this compound:

- Stability and Efficacy : Deuteration can improve metabolic stability and alter pharmacodynamics, potentially leading to longer half-lives and reduced dosing frequency .

- Resistance Mechanisms : Studies suggest that this compound may overcome some resistance mechanisms observed in Candida spp., particularly those related to biofilm formation and efflux pump activity .

特性

IUPAC Name |

1,1,3,3-tetradeuterio-2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2/i4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHAOTPXVQNOHP-CQOLUAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C1=C(C=C(C=C1)F)F)(C([2H])([2H])N2C=NC=N2)O)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649144 | |

| Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)(~2~H_4_)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124197-58-5 | |

| Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)(~2~H_4_)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。